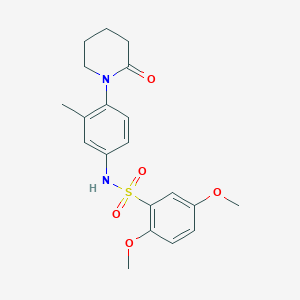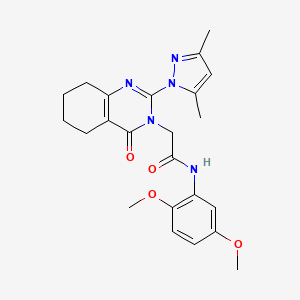
2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzenesulfonamide core substituted with methoxy groups and a piperidinyl moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of 3-methyl-4-aminophenyl with 2-oxopiperidine under controlled conditions.
Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects is not fully understood but may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the piperidinyl moiety, potentially altering its biological activity.
N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy groups, which may affect its chemical reactivity and interactions.
Uniqueness
2,5-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its methoxy-substituted benzenesulfonamide core and the piperidinyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)8-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZDYSYEQSOUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2682539.png)
![3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)
![{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B2682543.png)

![3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2682548.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2682553.png)
![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide](/img/structure/B2682555.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
